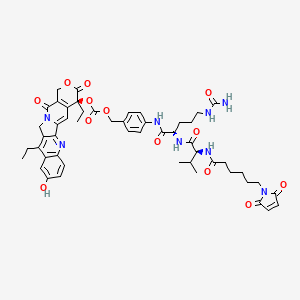

Mc-VC-PAB-SN38

Description

Mc-VC-PAB-SN38 is a compound that consists of a cleavable antibody-drug conjugate linker (Mc-VC-PAB) and a DNA topoisomerase I inhibitor (SN38). This compound is primarily used in the synthesis of antibody-drug conjugates, which are designed for targeted cancer therapy. The DNA topoisomerase I inhibitor component, SN38, is a potent cytotoxic agent that interferes with DNA replication and transcription, leading to cell death .

Properties

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H58N8O13/c1-5-32-33-23-31(60)17-18-37(33)55-44-34(32)25-59-39(44)24-36-35(47(59)66)27-70-48(67)51(36,6-2)72-50(69)71-26-29-13-15-30(16-14-29)54-45(64)38(11-10-21-53-49(52)68)56-46(65)43(28(3)4)57-40(61)12-8-7-9-22-58-41(62)19-20-42(58)63/h13-20,23-24,28,38,43,60H,5-12,21-22,25-27H2,1-4H3,(H,54,64)(H,56,65)(H,57,61)(H3,52,53,68)/t38-,43-,51-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDJKXYZKSJFNL-XLPKKHSNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C2=NC7=C1C=C(C=C7)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C2=NC7=C1C=C(C=C7)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H58N8O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

991.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mc-VC-PAB-SN38 involves the conjugation of SN38 to the Mc-VC-PAB linker. The process typically includes the following steps:

Activation of the linker: The Mc-VC-PAB linker is activated using a suitable reagent such as TCEP (tris(2-carboxyethyl)phosphine).

Conjugation: The activated linker is then conjugated to SN38 in the presence of a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Large quantities of the linker and SN38 are synthesized and purified.

Conjugation in reactors: The conjugation reaction is scaled up using industrial reactors, ensuring precise control over reaction conditions to maintain product consistency and purity.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels

Chemical Reactions Analysis

Types of Reactions

Mc-VC-PAB-SN38 undergoes several types of chemical reactions, including:

Cleavage reactions: The cleavable linker (Mc-VC-PAB) is designed to be cleaved in the intracellular environment, releasing the active SN38 component.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the linker and release of SN38

Common Reagents and Conditions

Cleavage: Enzymatic cleavage using proteases that recognize the valine-citrulline dipeptide sequence in the linker.

Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the linker

Major Products Formed

The primary product formed from the cleavage or hydrolysis of this compound is SN38, the active cytotoxic agent .

Scientific Research Applications

Cancer Therapy

Mc-VC-PAB-SN38 has been primarily studied for its applications in targeted cancer therapy. Its use has been documented in various cancers, including:

- Colorectal Cancer : Studies indicate that SN38 exhibits significantly higher cytotoxicity compared to its precursor, irinotecan, making it a valuable agent in treating colorectal tumors .

- Lung Cancer : Research has shown that ADCs utilizing SN38 can effectively target lung cancer cells, demonstrating improved therapeutic indices over conventional chemotherapy .

Development of Antibody-Drug Conjugates (ADCs)

The synthesis and optimization of ADCs using this compound have been a focus area. Key findings include:

- Linker Stability : The Mc-VC-PAB linker has been shown to provide a balance between stability in circulation and efficient release within the target cells .

- Enhanced Efficacy : In vitro studies have demonstrated that ADCs incorporating SN38 can achieve superior tumor inhibition rates compared to free drugs .

Case Study 1: Atorolimumab-Mc-Vc-PAB-SN38

Atorolimumab, an anti-RhD monoclonal antibody conjugated with this compound, has been developed for targeting specific cancers. This ADC was shown to effectively deliver SN38 directly into cancer cells, leading to significant DNA damage and apoptosis .

Case Study 2: Codrituzumab-Mc-Vc-PAB-SN38

Another notable application is Codrituzumab-Mc-Vc-PAB-SN38, which targets glypican-3 (GPC3) expressed in liver cancers. This ADC demonstrated enhanced selectivity and cytotoxicity against GPC3-positive tumors in preclinical models, indicating its potential for clinical application .

Comparative Data Table

| ADC Type | Target Antigen | Efficacy | Linker Type | Release Mechanism |

|---|---|---|---|---|

| Atorolimumab-Mc-Vc-PAB-SN38 | RhD | High | Cleavable | Intracellular cleavage |

| Codrituzumab-Mc-Vc-PAB-SN38 | GPC3 | Moderate | Cleavable | Intracellular cleavage |

Mechanism of Action

Mc-VC-PAB-SN38 exerts its effects through the following mechanism:

Targeting: The antibody component of the antibody-drug conjugate targets specific antigens on cancer cells.

Internalization: The conjugate is internalized by the cancer cell through receptor-mediated endocytosis.

Cleavage: The cleavable linker (Mc-VC-PAB) is cleaved in the intracellular environment, releasing SN38.

Inhibition: SN38 inhibits DNA topoisomerase I, stabilizing the complex between the enzyme and DNA, leading to DNA damage and cell death

Comparison with Similar Compounds

Mc-VC-PAB-SN38 is unique due to its cleavable linker and potent DNA topoisomerase I inhibitor. Similar compounds include:

Val-Cit-PAB-MMAE: An antibody-drug conjugate with a valine-citrulline linker and monomethyl auristatin E (MMAE) as the cytotoxic agent.

Vc-MMAD: A compound with a valine-citrulline linker and microtubule inhibitor MMAD.

Deruxtecan: An antibody-drug conjugate with a derivative of DX-8951 (DXd) and a peptide linker

These compounds share the common feature of having cleavable linkers and potent cytotoxic agents, but differ in their specific linkers and cytotoxic components, highlighting the versatility and specificity of this compound .

Biological Activity

Mc-VC-PAB-SN38 is an antibody-drug conjugate (ADC) that combines the potent chemotherapeutic agent SN-38 with a cleavable linker, specifically the valine-citrulline (vc) dipeptide. This compound is designed to enhance the delivery of SN-38 directly to cancer cells, thereby improving therapeutic efficacy while minimizing systemic toxicity. The biological activity of this compound is primarily attributed to its mechanism of action, pharmacokinetics, and in vitro and in vivo efficacy.

SN-38 is the active metabolite of irinotecan, a topoisomerase I inhibitor that interferes with DNA replication by stabilizing the topoisomerase I-DNA complex. This stabilization leads to double-strand breaks in DNA, ultimately resulting in cell death. The vc linker allows for selective release of SN-38 within the acidic environment of lysosomes, ensuring that the cytotoxic agent is delivered specifically to tumor cells while sparing normal tissues .

Synthesis and Characterization

The synthesis of this compound involves a three-step process that includes the formation of the vc linker and its conjugation to SN-38. The final product has been characterized using techniques such as LC-MS and 1H NMR, confirming its purity (>95%) and structural integrity .

| Property | Value |

|---|---|

| Molecular Weight | 991.07 g/mol |

| Purity | >95% |

| Linker Type | Cleavable (vc) |

In Vitro Efficacy

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's potency is attributed to its ability to release SN-38 upon internalization by target cells. For instance, studies indicate that this compound can induce cell death in HER2-positive breast cancer cells at concentrations as low as 0.5 µg/mL .

Case Study: Cytotoxicity Assessment

A comparative study assessed the cytotoxicity of this compound against standard treatments like irinotecan. Results showed that this compound had a higher therapeutic index, indicating a more favorable balance between efficacy and toxicity.

| ADC | IC50 (µg/mL) | Therapeutic Index |

|---|---|---|

| This compound | 0.5 | Higher than irinotecan |

| Irinotecan | 10 | Baseline |

In Vivo Efficacy

In vivo studies using xenograft mouse models have further validated the efficacy of this compound. The compound demonstrated prolonged circulation time and enhanced accumulation in tumor tissues compared to irinotecan. Specifically, biodistribution studies indicated that SN-38 levels in tumor tissues were significantly higher when delivered via this compound than through traditional irinotecan administration .

Case Study: Tumor Xenograft Model

In a study involving human breast cancer xenografts, mice treated with this compound showed a marked reduction in tumor volume compared to control groups receiving either saline or irinotecan alone.

| Treatment | Tumor Volume Reduction (%) |

|---|---|

| This compound | 75% |

| Irinotecan | 30% |

| Control (saline) | No significant reduction |

Pharmacokinetics

Pharmacokinetic analysis revealed that this compound has a favorable profile with extended half-life and reduced clearance rates compared to free SN-38. This enhanced pharmacokinetic behavior contributes to sustained drug exposure within tumor tissues, which is crucial for maximizing therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.